molecular formula C15H13ClN2O3S B2920523 N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 329700-00-7

N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2920523
CAS No.: 329700-00-7
M. Wt: 336.79
InChI Key: NFKGYFDXAGGSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a sulfur-containing acetamide derivative characterized by a nitro-substituted chlorophenyl ring and a methylphenyl sulfanyl moiety. Its structure comprises a central acetamide backbone, with the 4-chloro-3-nitrophenyl group providing electron-withdrawing properties and the 4-methylphenylsulfanyl moiety contributing to lipophilicity.

Synthetic routes for analogous compounds often involve nucleophilic substitution or condensation reactions. For example, chloroacetamide intermediates are reacted with thiol-containing aromatic systems under basic conditions (e.g., triethylamine in ethanol), followed by recrystallization to isolate the product .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-10-2-5-12(6-3-10)22-9-15(19)17-11-4-7-13(16)14(8-11)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKGYFDXAGGSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The chloro and sulfanyl groups can also participate in various biochemical reactions, influencing the compound's overall activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Notable Bioactivity/Properties Reference
N-(4-Chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (Target) 4-Cl, 3-NO₂, 4-MePh-S- ~351.8* Intermediate for heterocycles; potential enzyme inhibition
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 4-MePh, oxadiazole-indole hybrid 378 α-Glucosidase inhibition (IC₅₀ = 32.1 µM)
N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide Pyridinyl-CF₃, 4-ClPh ~477.9* Enhanced lipophilicity due to CF₃ group
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine, 4-ClPh ~337.8* Potential DNA interaction via pyrimidine core
2-({(8E)-4-(4-Chlorophenyl)-8-(4-chlorobenzylidene)...}sulfanyl)-N-(4-methylphenyl)acetamide (6a) Tetrahydro-1,6-naphthyridine, bis-ClPh ~606.5* Antiproliferative activity (e.g., against MCF-7 cells)

Notes:

  • The 4-methylphenylsulfanyl group in the target compound improves lipophilicity relative to compounds with polar substituents (e.g., diaminopyrimidine in ) .

Physicochemical and Crystallographic Comparisons

  • Lipophilicity : The trifluoromethyl group in ’s compound increases hydrophobicity compared to the target compound’s methyl group .
  • Crystal Packing: Diaminopyrimidine derivatives () exhibit hydrogen-bonded networks via NH₂ groups, whereas the target compound’s nitro group may promote π-π stacking .

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (CAS No. 329700-00-7) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C15H13ClN2O3S
  • Molecular Weight : 336.79 g/mol
  • Structure : The compound features a chloro and nitro substituent on the phenyl ring, along with a thioether group, which may influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various chloroacetamides, including this compound. The following table summarizes findings from various studies regarding its efficacy against different pathogens:

Pathogen Activity MIC (µg/mL) Reference
Staphylococcus aureusEffective0.25
Escherichia coliModerate1.00
Candida albicansModerate0.50
Methicillin-resistant S. aureus (MRSA)Highly effective0.20

The compound demonstrated significant activity against Gram-positive bacteria, particularly MRSA, while showing moderate effects against Gram-negative bacteria and fungi like Candida albicans. The presence of halogenated groups enhances lipophilicity, facilitating better membrane penetration and increased bioactivity.

The antimicrobial mechanism of this compound appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes. Its structural features contribute to its ability to inhibit key enzymes involved in bacterial growth, as shown in studies evaluating its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound alongside other derivatives. The compound exhibited a MIC of 0.20 µg/mL against MRSA, indicating strong potential for development as an antimicrobial agent .
  • Synergistic Effects : In combination studies with Ciprofloxacin and Ketoconazole, this compound showed synergistic effects that reduced the MICs of these antibiotics, suggesting it could enhance treatment efficacy against resistant strains .

Toxicity and Safety Profile

Toxicological assessments indicate that this compound exhibits low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, which is significantly lower than that of standard toxic agents like Triton X-100 . This suggests a favorable safety profile for potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.